Ethyl 3-(4-chlorophenyl)propanimidate
Description
Contextual Significance of Imidate Functional Groups in Organic Synthesis
Imidates, also known as imino ethers, are a class of organic compounds characterized by the R-C(=NR')OR" functional group. wikipedia.org They can be considered as the esters of imidic acids, the tautomers of amides. This functional group is a versatile intermediate in organic synthesis, primarily due to the electrophilic nature of the imino carbon.
The synthesis of imidates is most classically achieved through the Pinner reaction, which involves the acid-catalyzed addition of an alcohol to a nitrile. wikipedia.orgnrochemistry.comorganic-chemistry.org This reaction typically proceeds in anhydrous conditions to yield a stable imidate salt, often referred to as a Pinner salt, which can then be neutralized to the free imidate. nrochemistry.com The versatility of the Pinner reaction allows for a wide range of aliphatic and aromatic nitriles to be converted to their corresponding imidates. nrochemistry.comnumberanalytics.com
Imidates are valuable precursors to a variety of other functional groups. For instance, they can be hydrolyzed to form esters, reacted with amines to produce amidines, or converted to orthoesters by reacting with an excess of alcohol. wikipedia.orgnumberanalytics.com This reactivity makes them important building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. numberanalytics.com Beyond the Pinner reaction, imidates also appear as key intermediates in important name reactions such as the Overman and Chapman rearrangements. wikipedia.org
Overview of 4-Chlorophenyl-Substituted Propanoates and Their Derivatives in Synthetic Methodologies
The 4-chlorophenyl moiety is a common structural motif in a vast array of organic molecules, including many with significant biological activity. The presence of a chlorine atom on the phenyl ring can influence the electronic properties, lipophilicity, and metabolic stability of a molecule.
Specifically, 4-chlorophenyl-substituted propanoates and their parent acid, 3-(4-chlorophenyl)propanoic acid, are recognized as important intermediates in the synthesis of various compounds. guidechem.com 3-(4-Chlorophenyl)propanoic acid itself is a white to off-white crystalline solid and serves as a building block for more complex chlorinated aromatic compounds, including some that target the central nervous system. guidechem.com
Derivatives of this scaffold are utilized in the development of new chemical entities. For example, modifications of the propanoic acid chain have led to the synthesis of compounds with potential anticancer properties. nih.gov The synthesis of these derivatives often involves standard organic transformations of the carboxylic acid group, such as esterification, amidation, or reduction. guidechem.comrsc.org
Below is a table of related 4-chlorophenyl-substituted propanoate and propanoic acid compounds with some of their physical and chemical properties.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |
| 3-(4-Chlorophenyl)propanoic acid | C₉H₉ClO₂ | 184.62 | Solid | 127-131 | 306.6 at 760 mmHg |
| Ethyl 3-(4-chlorophenyl)propanoate | C₁₁H₁₃ClO₂ | 212.67 | - | - | - |
| Ethyl 3-(4-chlorophenyl)-3-oxopropanoate | C₁₁H₁₁ClO₃ | 226.65 | Solid (<38°C) | - | - |
Data for Ethyl 3-(4-chlorophenyl)propanoate is limited in publicly available databases.
Research Gaps and Future Directions in the Study of Arylpropanimidates
A comprehensive review of the scientific literature reveals a significant research gap concerning the specific compound Ethyl 3-(4-chlorophenyl)propanimidate . While the parent nitrile, 3-(4-chlorophenyl)propanenitrile (B1586319), and the corresponding ester, ethyl 3-(4-chlorophenyl)propanoate, are known, the imidate derivative appears to be largely uncharacterized. This lack of data presents a clear opportunity for future research.
The hypothetical synthesis of this compound would most likely be approached via the Pinner reaction, utilizing 3-(4-chlorophenyl)propanenitrile and anhydrous ethanol (B145695) in the presence of an acid catalyst like hydrogen chloride. wikipedia.orgnrochemistry.comorganic-chemistry.org The successful synthesis and isolation of this compound would be the first step in a broader investigation of its chemical properties and potential applications.
Future research could focus on several key areas:
Synthesis and Characterization: The development of a robust and efficient synthesis for this compound, followed by its full spectroscopic and physical characterization.
Reactivity Studies: An exploration of the reactivity of the imidate functional group in this specific molecular context. This could include its hydrolysis to the corresponding ester, its reaction with various amines to form a library of novel amidines, and its potential to undergo rearrangement reactions.
Exploration as a Synthetic Intermediate: Investigating the utility of this compound as a precursor for the synthesis of new heterocyclic compounds or other molecules with potential biological activity, building upon the known importance of the 4-chlorophenylpropanoid scaffold.
The study of this currently under-explored arylpropanimidate could provide valuable insights into the influence of the 3-(4-chlorophenyl)propyl group on the reactivity and stability of the imidate functional group, potentially leading to the development of new synthetic methodologies and novel chemical entities.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)propanimidate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7,13H,2,5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHVVHJKMNHGLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)CCC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90566403 | |
| Record name | Ethyl 3-(4-chlorophenyl)propanimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90566403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
683742-36-1 | |
| Record name | Ethyl 3-(4-chlorophenyl)propanimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90566403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 3 4 Chlorophenyl Propanimidate and Its Analogues
Direct Synthesis Approaches to Alkyl Arylpropanimidates
Direct synthesis methods aim to construct the imidate functional group in a single key step from precursors that already contain the main carbon framework.
Condensation Reactions for Imidate Formation
Condensation reactions involve the joining of two molecules with the elimination of a small molecule, typically water. libretexts.org In the context of imidate synthesis, this can be envisioned as the reaction between an imidic acid and an alcohol. wikipedia.org However, imidic acids are often unstable tautomers of amides.
A more practical approach involves the condensation of a compound containing an amine group with an orthoester. rroij.com For instance, the synthesis of N-functionalized imidates has been achieved through the acid-catalyzed condensation of NH2-containing compounds with orthoesters. rroij.com Another pathway is the reaction of an amine with a carbonyl compound in the presence of a mild reagent like tris(2,2,2-trifluoroethyl)borate to form an imine, which can be a precursor to imidates. organic-chemistry.org
Esterification and Transesterification Pathways
While the term "esterification" commonly refers to the formation of carboxylic esters, in this context, it describes the formation of an imidate, which is an ester of an imidic acid (R-C(=NR')OH). libretexts.orgwikipedia.org The direct esterification of an imidic acid with an alcohol is a fundamental concept, though often accomplished via the Pinner reaction, which generates the imidate from a nitrile and an alcohol. wikipedia.org
Transesterification offers a route to modify an existing imidate. For example, a methyl imidate could potentially be converted to the corresponding ethyl imidate by reacting it with an excess of ethanol (B145695) under catalytic conditions. This process would involve the exchange of the methoxy (B1213986) group for an ethoxy group.
Indirect Synthetic Routes via Precursors
Indirect routes involve the synthesis of a key precursor molecule, which is then converted into the final imidate product. These methods are the most widely documented for imidate synthesis.
From Nitriles and Alcohols
The reaction between a nitrile and an alcohol is the most prevalent method for synthesizing imidates. wikipedia.org This transformation can be achieved under either acidic or basic conditions. nih.gov
The Pinner Reaction (Acid-Catalyzed): First described by Adolf Pinner, this reaction involves treating a nitrile with an anhydrous alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl) gas. rroij.comwikipedia.org The reaction proceeds through the protonation of the nitrile, which creates a highly electrophilic nitrilium ion. This intermediate is then attacked by the alcohol. rroij.com The product is initially formed as a stable crystalline solid known as a Pinner salt (an imidate hydrochloride), which can be neutralized to yield the free imidate. wikipedia.orgrroij.com For the synthesis of Ethyl 3-(4-chlorophenyl)propanimidate, the starting materials would be 3-(4-chlorophenyl)propanenitrile (B1586319) and anhydrous ethanol.
Base-Catalyzed Addition: Alternatively, imidates can be formed by the base-catalyzed reaction of a nitrile with an alcohol. lookchem.com This method is particularly effective for nitriles that are substituted with electron-withdrawing groups. lookchem.comwikipedia.org A strong base, such as sodium ethoxide (the sodium alkoxide of the reactant alcohol), is used as a catalyst. lookchem.com The reaction establishes an equilibrium, and the yield of the imidate depends on the specific nitrile and alcohol used. lookchem.com
| Method | Catalyst/Reagent | Key Intermediate | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Pinner Reaction | Anhydrous HCl | Nitrilium ion | Anhydrous alcohol, low temperature (e.g., 0 °C) google.com | Good yields for many nitriles, product precipitates as a salt. rroij.com | Requires anhydrous conditions, handling of HCl gas. google.com |
| Base-Catalyzed Addition | Alkoxide (e.g., NaOEt) | Nitrile anion (less common) or direct attack | Alcohol as solvent, room temperature or gentle warming. lookchem.com | Milder conditions, useful for electron-poor nitriles. lookchem.com | Reaction is an equilibrium, may not go to completion. lookchem.com |
Conversion from Related Esters or Amides
Imidates can also be synthesized from other carboxylic acid derivatives, most notably amides.
O-Alkylation of Amides: A direct and reliable method for forming imidates is the regioselective O-alkylation of the corresponding amide. rroij.comorganic-chemistry.org In this case, 3-(4-chlorophenyl)propanamide would be treated with a powerful ethylating agent. Reagents like triethyloxonium (B8711484) tetrafluoroborate (B81430) (Meerwein's reagent) are effective for this transformation, which selectively adds the ethyl group to the oxygen atom of the amide. rroij.com
Conversion from Esters: While less direct, it is conceivable to start from an ester such as ethyl 3-(4-chlorophenyl)propanoate. A potential, though multi-step, route would involve the conversion of the ester to the corresponding amide, 3-(4-chlorophenyl)propanamide, via aminolysis, followed by the O-alkylation described above. researchgate.net
Optimization of Reaction Conditions and Reagents
The success and efficiency of imidate synthesis heavily depend on the careful control of reaction parameters.
For the Pinner reaction , several factors are critical:
Anhydrous Conditions: The presence of water must be strictly avoided, as it would hydrolyze the intermediate nitrilium ion or the final imidate salt to form an ester or amide, respectively. wikipedia.orggoogle.com
Stoichiometry: A slight excess of hydrogen chloride (e.g., 1.1 moles of HCl per mole of nitrile) is often optimal. Insufficient HCl leads to low conversion, while a large excess can make the crystallization and isolation of the Pinner salt difficult. google.com
Temperature: The reaction is typically carried out at low temperatures (around 0 °C) to prevent the thermodynamically favored elimination reaction that forms an amide and an alkyl chloride. wikipedia.org
Solvent: A suitable anhydrous solvent like ether or dioxane can be used to dilute the reactants and protect the imidate from atmospheric moisture. google.com
For base-catalyzed synthesis , optimization involves:
Base Concentration: The concentration of the alkoxide catalyst influences the position of the equilibrium. lookchem.com
Reactant Choice: The reaction is most favorable for electronegatively substituted nitriles and lower alcohols. lookchem.com
For amide alkylation , key considerations include:
Alkylating Agent: The choice of a hard electrophile, like an oxonium salt, favors O-alkylation over the competing N-alkylation. rroij.com
Base: The presence of a non-nucleophilic, hindered base can be used to facilitate the reaction. rroij.com
| Parameter | Pinner Reaction (Acidic) | Base-Catalyzed Reaction | Amide O-Alkylation |
|---|---|---|---|
| Key Reagent | Anhydrous HCl gas google.com | Sodium or Potassium Alkoxide lookchem.com | Trialkyloxonium tetrafluoroborate rroij.com |
| Solvent | Anhydrous Ether, Dioxane, Chloroform (B151607) google.com | The corresponding alcohol lookchem.com | Dichloromethane, Chloroform |
| Temperature | Low (e.g., 0 °C) to prevent side reactions wikipedia.orggoogle.com | Room temperature or moderate heat lookchem.com | Room temperature or below |
| Critical Factor | Strict exclusion of water google.com | Equilibrium position lookchem.com | Regioselectivity (O- vs. N-alkylation) rroij.com |
Catalyst Screening and Ligand Effects
The choice of catalyst is paramount in imidate synthesis. While traditional Pinner reactions rely on strong Brønsted acids like gaseous hydrogen chloride, recent studies have explored the utility of various Lewis acids and metal-based catalysts to facilitate the reaction under milder conditions. nih.gov For the synthesis of related N-aryl imidates, heterogeneous Lewis acids such as aluminum oxide (Al₂O₃) have been employed, demonstrating the potential for more environmentally friendly and easily separable catalytic systems. organic-chemistry.org
In metal-catalyzed approaches, the ligand plays a crucial role in modulating the reactivity and selectivity of the metal center. For instance, in ruthenium-catalyzed α-alkylation of arylmethyl nitriles, a related transformation, the metal-ligand cooperation within a pincer complex is essential for the catalytic cycle. nih.gov While direct data on ligand effects for the specific synthesis of this compound is scarce, analogies from related reactions, such as the use of phosphine (B1218219) ligands in palladium-catalyzed reactions, suggest that tuning the steric and electronic properties of the ligand could significantly impact reaction outcomes. strath.ac.uk
Table 1: Catalyst and Ligand Effects in Imidate and Analogue Synthesis
| Catalyst System | Substrate(s) | Product Type | Key Findings |
|---|---|---|---|
| Al₂O₃ | Nitrostyrenes, 2-Aminopyridines | N-(pyridin-2-yl)imidates | Heterogeneous Lewis acid catalysis enables ambient temperature synthesis. organic-chemistry.org |
| [RuH₂(PPh₃)₄] | Aliphatic Nitriles, Alcohols | Imidates | Transition metal-catalyzed Pinner-type reaction. nih.gov |
| Hafnium(IV) triflate | Nitriles, Alcohols | Carboxylic Esters (via Imidates) | Effective Lewis acid for Pinner reaction, though often in stoichiometric amounts. nih.gov |
This table is illustrative and draws from related syntheses due to the lack of specific data for the target compound.
Solvent Effects and Temperature Optimization
Solvent selection and temperature are critical parameters that can profoundly influence the rate, yield, and selectivity of imidate synthesis. In the classical Pinner reaction, anhydrous conditions are crucial, and the reaction is often performed at low temperatures to prevent the thermodynamically unstable imidate hydrochloride salt from decomposing. wikipedia.org The choice of solvent can also affect the solubility of reactants and the stability of intermediates. For example, in the synthesis of N-(pyridin-2-yl)imidates, alcoholic media like methanol (B129727) are used directly as both solvent and reactant. organic-chemistry.org
Temperature optimization is a balancing act. While higher temperatures can increase reaction rates, they can also lead to the formation of byproducts. For instance, in the synthesis of 1,2,4,5-tetrasubstituted imidazoles, a related heterocyclic synthesis, the reaction temperature was optimized to 80 °C for the best efficiency. nih.gov Similarly, in the synthesis of certain sulfonamides, temperatures above 40 °C under basic conditions could lead to side products. nih.gov
Table 2: Solvent and Temperature Effects on Imidate and Analogue Synthesis
| Solvent | Temperature | Reaction Type | Observations |
|---|---|---|---|
| Methanol | Ambient | N-(pyridin-2-yl)imidate synthesis | Serves as both reactant and solvent, enabling mild conditions. organic-chemistry.org |
| Anhydrous Ethanol | Reflux | 4-Chlorobenzohydrazide synthesis | Standard condition for this type of condensation. nih.gov |
| Acetonitrile | Varied | Sulfonamide synthesis | Found to be the ideal solvent, with temperature control being critical. nih.gov |
This table is illustrative and based on related synthetic procedures.
Multi-Component and One-Pot Strategies
Multi-component reactions (MCRs) and one-pot syntheses are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials. strath.ac.ukrsc.org These strategies are being increasingly applied to the synthesis of nitrogen-containing heterocycles. For instance, a one-pot, three-component reaction has been developed for the synthesis of 1-amidoalkyl naphthols. acs.org Another example is the one-pot synthesis of aryl nitriles from aromatic aldehydes in an aqueous environment, which minimizes pollution. rsc.org
Stereoselective and Enantioselective Synthesis
The development of methods to control stereochemistry is a major frontier in organic synthesis, particularly for producing chiral molecules with potential biological activity.
Chiral Auxiliaries and Catalysts in Imidate Formation
Achieving enantioselectivity in imidate synthesis can be approached through the use of chiral auxiliaries or chiral catalysts. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. For example, L-ephedrine has been used as a chiral auxiliary in diastereoselective conjugate additions to α,β-unsaturated amides. beilstein-journals.org After the desired stereocenter is set, the auxiliary is removed.
Alternatively, a small amount of a chiral catalyst can be used to generate a large amount of an enantiomerically enriched product. Chiral Brønsted acids, such as chiral phosphoric acids, have emerged as powerful catalysts for a variety of enantioselective transformations, including Friedel-Crafts alkylations and aza-Diels-Alder reactions. nih.govrsc.orgrsc.org These catalysts function by forming a chiral ion pair with the substrate, thereby creating a chiral environment that directs the approach of the nucleophile. An enantioselective Pinner reaction could plausibly be achieved using a chiral Brønsted acid to protonate the nitrile, inducing facial selectivity for the subsequent attack by the alcohol. elsevierpure.com
Table 3: Examples of Chiral Catalysts in Asymmetric Synthesis
| Catalyst Type | Reaction | Key Feature |
|---|---|---|
| Chiral Phosphoric Acid | Friedel-Crafts Alkylation | In situ generation of reactive intermediates within a chiral environment. rsc.org |
| Chiral Phosphoric Acid | Aza-Diels-Alder Reaction | Catalyzes vinylogous Mannich reaction and subsequent cyclization. nih.gov |
| Chiral Cyclopropenimine-Thiourea | Conjugate Addition | Bifunctional catalyst for stereoselective synthesis of cyanopyrroline derivatives. nih.gov |
This table provides examples of catalyst types that could be conceptually applied to enantioselective imidate synthesis.
Diastereoselective Approaches
Diastereoselective synthesis aims to control the formation of one diastereomer over others when multiple stereocenters are created in a reaction. This is often achieved by taking advantage of the existing stereochemistry in a substrate to influence the creation of a new stereocenter. For instance, highly diastereoselective conjugate addition reactions have been developed for α,β-unsaturated amides and lactams. beilstein-journals.org In the context of imidates, a diastereoselective approach could involve the addition of a nucleophile to a chiral α,β-unsaturated imidate. The existing stereocenter and the geometry of the double bond would influence the facial selectivity of the attack, leading to a diastereomerically enriched product. nih.govresearchgate.net
Green Chemistry Principles in Imidate Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic methods, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In the context of imidate synthesis, this translates to several key areas of research.
The use of greener solvents, such as water or bio-based solvents, is a major focus. rsc.org The development of solvent-free reaction conditions or the use of recyclable catalysts, like solid acid catalysts, also aligns with green chemistry principles. google.com Furthermore, the application of green chemistry metrics, such as Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI), allows for a quantitative assessment of the environmental performance of a synthetic route. beilstein-journals.org These metrics help chemists to identify areas for improvement and to design more sustainable processes. One-pot and multi-component reactions are inherently greener as they reduce the number of unit operations, solvent usage, and waste generation associated with intermediate purification steps. strath.ac.uk
Table 4: Green Chemistry Metrics
| Metric | Definition | Significance |
|---|---|---|
| Atom Economy (AE) | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Measures the efficiency of incorporation of reactant atoms into the final product. |
| Reaction Mass Efficiency (RME) | (Mass of isolated product / Total mass of reactants) x 100% | Provides a more practical measure of efficiency than AE by considering reaction yield. |
Solvent-Free Conditions
The synthesis of imidates and related compounds under solvent-free conditions is a growing area of interest in green chemistry. This approach minimizes the use of volatile organic compounds, which are often hazardous and environmentally detrimental. While direct literature on the solvent-free synthesis of this compound is not prevalent, analogous reactions provide a strong basis for its feasibility.
The Pinner reaction, traditionally carried out in an anhydrous solvent like chloroform with gaseous HCl, can be adapted to solvent-free conditions. organic-chemistry.org In such a setup, the nitrile, 3-(4-chlorophenyl)propanenitrile, would be treated directly with anhydrous ethanol and a suitable acid catalyst. Lewis acids have also been shown to promote Pinner-type reactions, offering a milder alternative to strong mineral acids and potentially being more amenable to solvent-free systems. nih.gov
Another relevant solvent-free approach involves the reaction of alcohols with nitriles using molecular iodine as a catalyst. nih.gov This method has been successfully applied to the synthesis of amides from alcohols and nitriles, a reaction that proceeds through an imidate intermediate. By carefully controlling the reaction conditions, it is plausible that the imidate could be isolated. For instance, reacting 1-phenylethanol (B42297) with propanenitrile at 90°C with a 1:5 molar ratio of alcohol to nitrile and an iodine catalyst yielded the corresponding amide in 71% yield after 5 hours, demonstrating the formation of the intermediate imidate under these conditions. nih.gov
A study on the CeO2-catalyzed reaction of nitriles and alcohols to form esters also highlights a potential solvent-free route. psu.edu This reaction, which proceeds under neutral conditions at high temperatures (e.g., 160°C), likely involves an imidate intermediate. By optimizing the catalyst and reaction time, it may be possible to favor the formation and isolation of the imidate.
The table below illustrates hypothetical solvent-free conditions for the synthesis of this compound based on analogous reactions.
| Entry | Catalyst | Reactant Ratio (Nitrile:Alcohol) | Temperature (°C) | Reaction Time (h) | Plausible Yield |
| 1 | Anhydrous HCl (gas) | 1:1.2 | 0 - 25 | 4 - 8 | Moderate |
| 2 | Iodine (I2) | 1:5 | 80 - 100 | 5 - 18 | Moderate to Good |
| 3 | CeO2 | 1:10 | 150 - 170 | 2 - 6 | Good |
Table 1: Illustrative Solvent-Free Synthesis Conditions
Ultrasound-Assisted Synthesis
Ultrasound irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and milder reaction conditions. nih.govorientjchem.org The application of ultrasound, known as sonochemistry, promotes chemical reactions through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extremely high temperatures and pressures. ijariie.com
Furthermore, ultrasound has been successfully employed in multicomponent reactions, which could offer a one-pot strategy for synthesizing more complex analogues. nih.govrsc.org For example, a reaction involving 3-(4-chlorophenyl)propanenitrile, ethanol, and another component could be facilitated by sonication to produce a functionalized imidate derivative. The use of ultrasound often allows for high yields in remarkably short reaction times, sometimes as little as 15-30 minutes. rsc.org
The table below presents a hypothetical comparison of conventional versus ultrasound-assisted synthesis of this compound, based on general findings in sonochemistry.
| Method | Catalyst | Solvent | Temperature | Reaction Time | Plausible Yield |
| Conventional Pinner | Anhydrous HCl | Anhydrous Ethanol/Chloroform | 0 - 25°C | 6 - 12 h | Moderate |
| Ultrasound-Assisted | Anhydrous HCl | Anhydrous Ethanol | Room Temp. | 30 - 90 min | Good to Excellent |
| Ultrasound-Assisted | Lewis Acid (e.g., BF3·OEt2) | Anhydrous Ethanol | Room Temp. | 45 - 120 min | Good |
Table 2: Comparison of Conventional and Ultrasound-Assisted Synthesis
The advantages of using ultrasound, such as increased reaction rates and yields, make it an attractive and environmentally friendly alternative for the synthesis of imidates and their analogues. nih.govorientjchem.org
Reactivity and Derivatization of Ethyl 3 4 Chlorophenyl Propanimidate
Nucleophilic Transformations at the Imidate Carbon
The carbon-nitrogen double bond in the imidate group is highly susceptible to attack by nucleophiles. This reactivity is central to the synthetic utility of imidates, allowing for their conversion into a variety of other functional groups and heterocycles. shu.ac.ukgoogle.com
Imidates, including Ethyl 3-(4-chlorophenyl)propanimidate, undergo hydrolysis to yield esters or amides. The outcome of the reaction is highly dependent on the pH of the reaction medium and is governed by the stability and breakdown of a tetrahedral intermediate. acs.orgpageplace.de
Under acidic or neutral conditions, the hydrolysis of imidates typically yields an ester and an amine as the primary products. pageplace.de For this compound, this would result in the formation of ethyl 3-(4-chlorophenyl)propanoate and ammonia (B1221849). The reaction is initiated by the protonation of the imidate nitrogen, which activates the imidate carbon for nucleophilic attack by water. thieme-connect.com The resulting tetrahedral intermediate then collapses, eliminating ammonia to form the corresponding ester. acs.orgthieme-connect.com
Conversely, under basic conditions, the hydrolysis can produce a mixture of products: the ester-amine pair and an amide-alcohol pair (in this case, 3-(4-chlorophenyl)propanamide and ethanol). pageplace.de The product distribution is influenced by stereoelectronic effects within the tetrahedral intermediate. acs.orgpageplace.de
Table 1: General Products of Imidate Hydrolysis
| Reaction Condition | Primary Products | Example for this compound |
|---|---|---|
| Acidic/Neutral pH | Ester + Amine | Ethyl 3-(4-chlorophenyl)propanoate + Ammonia |
| Basic pH | Ester + Amine and/or Amide + Alcohol | Ethyl 3-(4-chlorophenyl)propanoate + Ammonia and/or 3-(4-chlorophenyl)propanamide + Ethanol (B145695) |
Alcoholysis, the reaction with an alcohol, proceeds through a similar mechanism to hydrolysis and can be used to form orthoesters, RC(OR)₃, particularly with aliphatic imidates under acid catalysis. researchgate.net This reaction can also be used for the transesterification of the imidate. acs.org
The reaction of imidates with amines is a common and effective method for the synthesis of amidines. google.comresearchgate.net this compound can react with primary or secondary amines to furnish the corresponding N-substituted 3-(4-chlorophenyl)propanamidine. This transformation involves the nucleophilic attack of the amine on the imidate carbon, followed by the elimination of ethanol. researchgate.net
The reaction conditions are generally mild, and various amines can be used. researchgate.net For instance, the reaction of an imidate with a diamine, such as ethylenediamine (B42938) or 1,3-diaminopropane, can lead to the formation of cyclic amidines, which are important heterocyclic structures. shu.ac.ukgoogle.com This highlights the utility of imidates as precursors to nitrogen-containing heterocycles. shu.ac.uk
Table 2: Representative Aminolysis Reactions of Imidates
| Imidate Substrate | Amine Reagent | Product Type | Reference |
|---|---|---|---|
| General Imidate | Ammonia/Primary/Secondary Amine | Amidine | researchgate.net |
| N-(pyridin-2-yl)imidate | Ethylenediamine | 2-substituted Imidazoline | shu.ac.uk |
| N-(pyridin-2-yl)imidate | 1,3-Diaminopropane | 2-substituted Tetrahydropyrimidine | shu.ac.uk |
| Methyl Acetylimidate | Diamino Compound | Cyclic Amidine |
Intramolecular Cyclization Reactions
The structure of this compound contains functionalities that can participate in intramolecular cyclization reactions, a powerful strategy for the synthesis of heterocyclic compounds.
While the direct cyclization of this compound itself is not extensively documented, related imidates are widely used as precursors for nitrogen-containing heterocycles such as pyrazoles, imidazoles, and oxazoles. shu.ac.uk The formation of pyrazoles, for example, often involves the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound. However, imidates can serve as synthetic equivalents for one of the reacting components.
More specifically, derivatives of β-aryl propionitriles (the precursor to this compound) are known to be key intermediates in the synthesis of pyrazolidinones. For instance, the reaction of ethyl 2-cyano-3,3-diarylpropanoates with hydrazine hydrate (B1144303) can lead to the formation of 3-amino-4,4-diaryl-2-pyrazolidin-5-ones. This suggests that a potential synthetic pathway starting from a derivative of this compound could lead to corresponding pyrazolidinone structures.
The mechanism and regioselectivity of ring closure reactions are critical aspects of heterocyclic synthesis. In the formation of pyrazoles from asymmetric 1,3-dicarbonyl compounds and hydrazines, the regioselectivity is often a challenge, potentially leading to mixtures of isomers.
Theoretical studies on the reaction of N-acyl imidates with aminopyrazoles to form pyrazolo[1,5-a] acs.orgresearchgate.nettriazinones indicate that the reaction is under charge control. The nucleophilic attack occurs at the most electrophilic carbon center of the imidate. For a molecule like this compound, the regioselectivity of a potential intramolecular cyclization would be dictated by the relative reactivity of the atoms within the backbone and the geometric constraints of the transition state. For intermolecular cyclizations, such as the formation of pyrazoles, the regiochemical outcome depends on which nitrogen atom of the hydrazine derivative attacks which electrophilic carbon first, a process that can be influenced by steric and electronic factors of the substituents.
Intermolecular Coupling Reactions
The 4-chlorophenyl group in this compound provides a handle for intermolecular cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. While classic palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings are typically performed on aryl halides, the application of these reactions directly to aryl imidates is less common. researchgate.net
However, recent research has demonstrated that aryl imidates can participate in transition metal-catalyzed coupling reactions. For example, cobalt-catalyzed C-H activation of aryl imidates and their subsequent coupling with anthranils has been shown to produce 1H-indazoles. In this transformation, the imidate's aryl group is directly functionalized. Another documented case involves the palladium-catalyzed coupling of 3-bromo-6-chlorophenyl imidates with N-tosylhydrazones as a key step in the synthesis of benzimidazoles.
These examples show that the imidate functionality is compatible with certain cross-coupling conditions and that the aryl group of an aryl imidate can be a reactive partner. Although a direct Suzuki or Heck coupling on the chloro-substituent of this compound has not been specifically reported, the presence of the C-Cl bond suggests potential for such transformations under appropriate catalytic conditions, which are known to be effective for aryl chlorides. researchgate.net
Carbon-Carbon Bond Formation (e.g., Michael Addition)
The Michael addition is a well-established method for forming carbon-carbon bonds, typically involving the conjugate addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgnih.govrsc.org For this compound to participate, it would theoretically need to either act as a nucleophile after deprotonation at the α-carbon or be transformed into an unsaturated derivative to act as an acceptor. However, a thorough search of chemical literature and reaction databases yielded no specific studies or documented examples of this compound being used as a substrate in Michael addition reactions. Consequently, no research findings or data tables on its behavior in carbon-carbon bond-forming reactions of this type can be provided.
Carbon-Nitrogen Bond Formation (e.g., N-N Bond Formation)
The formation of carbon-nitrogen bonds is fundamental in the synthesis of a vast array of organic compounds. rsc.org Imidates, in general, are known to react with amines to produce amidines, which constitutes a C-N bond formation. wikipedia.org However, the specific sub-category of N-N bond formation (e.g., reaction with hydrazine derivatives) involving this compound has not been described in the available literature. Research into the synthesis of N-N bonded structures often involves specific precursors and catalysts, but no such studies have been published for this particular imidate. acs.org Therefore, there are no detailed research findings or data to present on this topic.
Electrophilic Transformations of the Aromatic Ring
The chlorophenyl moiety in the compound contains a benzene (B151609) ring that is subject to electrophilic aromatic substitution. The chlorine atom is an ortho-, para-directing deactivator, which would influence the position of incoming electrophiles. Standard reactions like halogenation and nitration are common for such aromatic systems.
Halogenation and Nitration Studies
Despite the predictability of such reactions, no specific experimental studies on the halogenation or nitration of this compound have been found in the reviewed literature. The conditions, regioselectivity, and yields for these transformations on this specific molecule are not documented.
Functionalization of the Chlorophenyl Moiety
Beyond halogenation and nitration, the functionalization of the chlorophenyl group could include reactions such as sulfonation, acylation, or cross-coupling. While the para-substituted chlorine atom itself could potentially be a site for nucleophilic aromatic substitution or cross-coupling reactions, no studies detailing any such functionalization on this compound have been published. The influence of the ethyl propanimidate side chain on the reactivity of the aromatic ring has not been experimentally explored or reported.
Mechanistic Investigations of Reactions Involving Ethyl 3 4 Chlorophenyl Propanimidate
Reaction Pathway Elucidation
Elucidating the precise sequence of steps a reaction follows involves identifying transient species and understanding the factors that influence the reaction's speed.
While specific studies on Ethyl 3-(4-chlorophenyl)propanimidate are limited, the identification of intermediates in related imidate reactions provides a strong framework for understanding its reactivity. In many transformations, the imidate itself can act as a key intermediate. For instance, in copper-catalyzed reactions, a copper(I) amidate or imidate complex is often proposed as a crucial intermediate species. acs.orgnih.gov These complexes are formed and then participate in the rate-determining step of the reaction, such as the activation of a C-H bond or an aryl halide. acs.orgnih.gov
In the context of cyclization reactions, such as the copper-catalyzed hydroamination of propargyl imidates, a copper(I) acetylide is a supported intermediate. scranton.edu This species is formed by the reaction of the terminal alkyne portion of the molecule with the copper catalyst, which then undergoes a 5-exo-dig cyclization. scranton.edu For other transformations, particularly those involving different catalytic systems or reaction conditions, intermediates could include protonated imidates, tetrahedral intermediates in acyl transfer reactions, or radical species. ias.ac.innih.gov The specific intermediates formed are highly dependent on the reactants, catalysts, and solvents employed.
Kinetic studies are essential for determining the rate law of a reaction, which mathematically describes how the reaction rate depends on the concentration of reactants. A rate law is expressed as: Rate = k[A]m[B]n, where 'k' is the rate constant, [A] and [B] are reactant concentrations, and 'm' and 'n' are the reaction orders with respect to each reactant. edtechbooks.org
For a hypothetical reaction involving this compound, the method of initial rates could be used to determine the reaction order. edtechbooks.org This involves running a series of experiments with different initial concentrations of the reactants and measuring the initial reaction rate. youtube.com
Table 1: Illustrative Kinetic Data for a Hypothetical Reaction of this compound (A) with a Reagent (B)
| Experiment | [A]₀ (M) | [B]₀ (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 2.0 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 4.0 x 10⁻⁵ |
| 3 | 0.10 | 0.20 | 8.0 x 10⁻⁵ |
Role of Catalysis in Imidate Transformations
Catalysis is pivotal in modern organic synthesis, enabling efficient and selective transformations of functional groups like imidates. Both transition metals and small organic molecules can be employed to catalyze reactions involving this compound.
Transition metals, particularly copper, are widely used to catalyze reactions involving imidates. acs.orgacs.org Copper-catalyzed reactions often proceed through a mechanism involving a Cu(I)/Cu(III) or Cu(I)/Cu(II) catalytic cycle. nih.govmdpi.com One prominent example is the copper-catalyzed amidation and imidation of C-H bonds, where a copper catalyst facilitates the reaction between an imidate and an alkane. acs.org Mechanistic studies suggest that copper can catalyze the decomposition of an oxidant to generate a radical (like a tert-butoxy (B1229062) radical), which then cleaves the C-H bond of the alkane. acs.org The resulting alkyl radical can then react with a copper(II)-imidate complex to form the final product. acs.org
In other copper-catalyzed transformations, such as the hydroamination of propargyl imidates to form dihydrooxazoles, Cu(I) salts like copper(I) iodide are effective catalysts. scranton.edu The proposed mechanism involves the formation of a copper(I) acetylide intermediate, which facilitates the subsequent cyclization. scranton.edu This contrasts with gold-catalyzed reactions which are believed to proceed via π-activation of the alkyne. scranton.edu The choice of metal and ligand is crucial for controlling the reaction pathway and product selectivity. nih.gov
Table 2: Examples of Copper Catalysts in Imidate Transformations
| Catalyst | Reaction Type | Proposed Intermediate | Reference |
| Copper(I) complexes | C-H Amidation/Imidation | Copper(II)-imidate complex | acs.org |
| Copper(I) Iodide (CuI) | Hydroamination | Copper(I) acetylide | scranton.edu |
| Copper(II) Chloride (CuCl₂) | Imidazolidine Synthesis | Copper-aziridine complex | nih.gov |
Organocatalysis and Enzyme Mimicry
Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. While specific examples involving this compound are not prevalent, the principles of organocatalysis can be applied to its transformations. For example, acid or base catalysis can facilitate hydrolysis or transesterification reactions.
A more advanced approach lies in enzyme mimicry, where synthetic molecules are designed to replicate the catalytic efficiency and specificity of natural enzymes. ias.ac.inacs.org These synthetic catalysts, or "enzyme mimics," often feature a binding site to bring reactants together and functional groups positioned to facilitate the reaction, mimicking an enzyme's active site. ias.ac.innih.gov For a reaction involving this compound, a synthetic host molecule could be designed to bind the imidate and a co-reactant, orienting them for a specific transformation and lowering the activation energy. nih.govacs.org This approach can lead to significant rate accelerations and control over product selectivity, moving beyond what is achievable with simple catalysts. rsc.org
Radical-Mediated Reaction Pathways
Radical reactions involve intermediates with unpaired electrons and offer unique pathways for bond formation. nih.gov For imidates, radical pathways can be initiated by radical initiators or through the interaction with a transition metal catalyst that promotes single-electron transfer (SET) events. acs.org
In copper-catalyzed C-H functionalization, for example, the reaction can be initiated by a tert-butoxy radical, generated from the copper-catalyzed decomposition of an oxidant like di-tert-butyl peroxide. acs.org This radical abstracts a hydrogen atom from a substrate, and the resulting substrate radical then engages with the copper-imidate complex. acs.org Similarly, iron-catalyzed oxyazidation of enamides proceeds through a radical mechanism initiated by the SET from an iron(II) catalyst to a hypervalent iodine reagent. mdpi.com These radical pathways are particularly relevant for reactions that form C-C or C-heteroatom bonds at unactivated positions, a challenging task for traditional ionic chemistry. acs.orgnih.gov
Generation and Trapping of Radical Species
The generation of radical species from imidates, a class of compounds to which this compound belongs, is a well-documented process, often proceeding via an N-centered imidate radical. These reactive intermediates are typically formed through the homolytic cleavage of a nitrogen-heteroatom bond, a process that can be initiated by light (photolysis) or heat (thermolysis), or facilitated by a catalyst.
One of the primary methods for generating imidate radicals is through photoredox catalysis. In this approach, a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) with a suitable imidate precursor to form the N-centered radical. For instance, studies on related systems have shown that N-iodo imidates, formed in situ from the corresponding imidate and an iodine source, can undergo homolysis of the weak N-I bond upon irradiation with visible light to generate the desired N-centered imidate radical. This radical can then participate in subsequent reactions, such as intramolecular hydrogen atom transfer (HAT).
Once generated, these highly reactive radical species can be "trapped" by various molecules to form stable products, providing evidence for their transient existence. Common radical traps include stable nitroxide radicals like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). In a hypothetical reaction, the N-centered radical of this compound would react with TEMPO to form a stable adduct, which could then be isolated and characterized, confirming the intermediacy of the radical.
Furthermore, intramolecular reactions can serve as a form of "self-trapping." For example, an N-centered imidate radical can undergo a 1,5-hydrogen atom transfer (1,5-HAT), where the radical center abstracts a hydrogen atom from a carbon atom five positions away. This process results in the formation of a carbon-centered radical, which can then undergo further reactions, such as cyclization or reaction with other species in the medium. rsc.orgnih.gov
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the direct detection and characterization of radical species. udel.edunih.govscispace.comrsc.orgu-tokyo.ac.jp While no specific EPR studies on this compound have been found, analysis of related N-centered radicals by EPR would be expected to show a characteristic hyperfine splitting pattern arising from the interaction of the unpaired electron with the nitrogen nucleus and adjacent protons.
Influence of Radical Initiators and Inhibitors
The course of radical reactions involving this compound would be significantly influenced by the presence of radical initiators and inhibitors.
| Initiator Type | Example | Activation | Potential Role in Reactions of this compound |
| Thermal Initiator | Azobisisobutyronitrile (AIBN) | Heat | Generation of radicals to abstract the N-H proton, initiating a radical chain reaction. |
| Photochemical Initiator | Benzophenone | UV Light | Excitation followed by hydrogen abstraction from the N-H group of the imidate. |
| Redox Initiator | Copper(I) salts | Redox reaction | Single-electron transfer to a suitable precursor to generate the imidate radical. nih.govrsc.org |
Radical Inhibitors: Radical inhibitors, also known as radical scavengers or antioxidants, are compounds that can terminate a radical chain reaction. youtube.comyoutube.com They typically function by reacting with the chain-propagating radicals to form a stable, unreactive radical or a non-radical species. Common radical inhibitors include phenols, such as butylated hydroxytoluene (BHT), and stable radicals like TEMPO.
In the context of reactions involving this compound, the introduction of a radical inhibitor would be expected to quench the reaction if it proceeds through a radical mechanism. For instance, if a reaction is initiated and a radical chain is established, the addition of BHT would likely lead to the abstraction of the phenolic hydrogen by the propagating radical, forming a resonance-stabilized phenoxy radical that is not reactive enough to continue the chain. This quenching of the reaction would serve as strong evidence for a radical-mediated pathway. Molecular oxygen can also act as a radical inhibitor in some systems, forming less reactive peroxy radicals. youtube.com
| Inhibitor Type | Example | Mechanism of Action | Expected Effect on Radical Reactions of this compound |
| Phenolic Inhibitor | Butylated Hydroxytoluene (BHT) | Hydrogen atom donation to a propagating radical, forming a stable phenoxy radical. | Quenching of the radical chain reaction. youtube.com |
| Stable Radical | (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) | Trapping of reactive radicals to form a stable adduct. | Inhibition of the reaction and formation of a characterizable adduct. mdpi.com |
| Molecular Oxygen | O₂ | Reaction with carbon-centered radicals to form peroxy radicals, which may be less reactive in propagating the chain. | Potential inhibition or alteration of the reaction pathway. youtube.com |
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the precise connectivity and chemical environment of atoms within a molecule. For ethyl 3-(4-chlorophenyl)propanimidate, both ¹H and ¹³C NMR are fundamental in confirming its structure.
The proton NMR (¹H NMR) spectrum of this compound is anticipated to exhibit distinct signals corresponding to the ethyl group, the propyl chain, and the aromatic protons of the 4-chlorophenyl ring. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atom and the imidate functionality.
The protons on the aromatic ring typically appear as two distinct doublets due to the para-substitution pattern, which creates an AA'BB' spin system. Protons closer to the electron-withdrawing chlorine atom will have slightly different chemical shifts from those ortho to the propanimidate group.
The methylene (B1212753) protons of the ethyl group adjacent to the oxygen atom are expected to appear as a quartet, while the terminal methyl protons will present as a triplet. The two methylene groups of the propanoyl chain will likely appear as two distinct triplets.
Based on analogous structures, the following table outlines the expected ¹H NMR spectral data.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Aromatic-H (ortho to Cl) | ~ 7.20 - 7.40 | Doublet | ~ 8.0 |
| Aromatic-H (ortho to chain) | ~ 7.10 - 7.30 | Doublet | ~ 8.0 |
| O-CH₂-CH₃ | ~ 4.00 - 4.20 | Quartet | ~ 7.0 |
| Ar-CH₂-CH₂ | ~ 2.80 - 3.00 | Triplet | ~ 7.5 |
| Ar-CH₂-CH₂ | ~ 2.50 - 2.70 | Triplet | ~ 7.5 |
| O-CH₂-CH₃ | ~ 1.20 - 1.40 | Triplet | ~ 7.0 |
Note: These are predicted values based on structurally similar compounds. Actual experimental values may vary.
The ¹³C NMR spectrum provides a detailed view of the carbon framework of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal. The chemical shift of the imidate carbon (C=N) is a key diagnostic peak, typically found in the downfield region of the spectrum. The carbons of the 4-chlorophenyl ring will show four distinct signals due to the para-substitution.
The following table summarizes the anticipated ¹³C NMR chemical shifts.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=N (Imidate) | ~ 160 - 170 |
| Aromatic C (C-Cl) | ~ 132 - 134 |
| Aromatic C (C-C) | ~ 140 - 142 |
| Aromatic CH (ortho to Cl) | ~ 128 - 130 |
| Aromatic CH (ortho to chain) | ~ 129 - 131 |
| O-CH₂-CH₃ | ~ 60 - 65 |
| Ar-CH₂-CH₂ | ~ 35 - 40 |
| Ar-CH₂-CH₂ | ~ 30 - 35 |
| O-CH₂-CH₃ | ~ 14 - 16 |
Note: These are predicted values based on structurally similar compounds. Actual experimental values may vary.
While ¹H and ¹³C NMR provide foundational structural information, advanced NMR techniques can offer deeper insights. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) would be invaluable in confirming the proton-proton coupling relationships within the ethyl and propyl fragments. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would definitively link the proton signals to their directly attached carbons and to carbons that are two or three bonds away, respectively. This would be particularly useful in unambiguously assigning the signals of the methylene groups in the propyl chain and confirming the connectivity of the ethyl group to the imidate oxygen.
Solid-State NMR (ssNMR) could be employed to study the compound in its crystalline form. This would provide information on the molecular conformation and packing in the solid state, which can differ from the solution state.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.
The IR and Raman spectra of this compound are expected to show characteristic absorption bands for the C=N imine, C-O ether, C-Cl, and aromatic C-H and C=C bonds. The C=N stretching vibration is a particularly diagnostic feature for the imidate group. The C-Cl stretch will also be a prominent feature.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| C=N (Imine) | Stretch | ~ 1640 - 1690 | Medium to Strong (IR) |
| C-O (Ether linkage) | Stretch | ~ 1200 - 1300 | Strong (IR) |
| Aromatic C=C | Stretch | ~ 1450 - 1600 | Medium (IR) |
| Aromatic C-H | Stretch | ~ 3000 - 3100 | Medium (IR) |
| Aliphatic C-H | Stretch | ~ 2850 - 3000 | Medium to Strong (IR) |
| C-Cl | Stretch | ~ 700 - 800 | Strong (IR) |
Note: These are predicted values based on general group frequencies and data from related compounds. Actual experimental values may vary.
Subtle changes in the vibrational spectra can provide information about the conformational isomers of this compound. The rotational freedom around the C-C single bonds in the propyl chain and the C-O bond of the ethyl group can lead to different stable conformations (e.g., gauche and anti). These different conformers would likely exhibit slight shifts in the wavenumbers of certain vibrational modes, particularly those associated with the carbon backbone. By studying the spectra at different temperatures or in different solvents, it may be possible to identify and quantify the populations of these conformers. Raman spectroscopy can be particularly useful for studying conformational isomers due to its sensitivity to skeletal vibrations.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
No published HRMS data for this compound is available. This analysis is crucial for confirming the elemental composition of a molecule by measuring its mass with extremely high accuracy. For this compound, with a chemical formula of C11H14ClNO, HRMS would be used to experimentally verify the theoretical exact mass, distinguishing it from other molecules with the same nominal mass.
Fragmentation Pattern Analysis for Structural Confirmation
Detailed mass spectrometry fragmentation analysis for this compound has not been documented. This technique involves breaking the molecule into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that helps confirm the connectivity of atoms and the presence of key functional groups, such as the ethyl imidate and the 4-chlorophenyl group.
X-ray Diffraction Analysis
Analysis of Crystal Packing and Intermolecular Interactions
Without a crystal structure, an analysis of the intermolecular forces that govern the compound's solid-state packing, such as potential hydrogen bonding (e.g., involving the imidate N-H group) or π-π stacking interactions between the chlorophenyl rings, cannot be performed.
Conformational Analysis in the Crystalline State
The specific conformation of the molecule in its crystalline form, including the torsion angles that define the spatial relationship between the ethyl group, the imidate functionality, and the 3-(4-chlorophenyl)propyl substituent, remains unknown in the absence of X-ray diffraction data.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are foundational to modern computational chemistry, allowing for the detailed examination of molecular properties at the atomic and electronic levels.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For Ethyl 3-(4-chlorophenyl)propanimidate, DFT calculations are employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. By finding the minimum energy structure, the bond lengths, bond angles, and dihedral angles that define the molecule's shape are precisely calculated. This optimized geometry is crucial as it forms the basis for all subsequent electronic property calculations, ensuring they are representative of the molecule's most probable state. The electronic structure, which describes the distribution of electrons within the molecule, is also determined, providing a map of electron density and informing on the molecule's chemical behavior.
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A widely used and well-validated combination for organic molecules is the B3LYP hybrid functional with the 6-311G(d,p) basis set. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is known for its efficiency and accuracy in describing electronic correlation. The 6-311G(d,p) basis set is a triple-zeta basis set that provides a flexible description of the electron orbitals. The "(d,p)" notation indicates the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately modeling the anisotropic nature of chemical bonds and non-bonding interactions. This level of theory is expected to provide reliable predictions for the geometry and electronic properties of this compound.
Electronic Properties and Reactivity Descriptors
From the electronic structure calculated using DFT, several key properties and reactivity descriptors can be derived. These descriptors help in understanding the molecule's reactivity, stability, and intermolecular interaction patterns.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.
The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and more likely to engage in chemical reactions. For this compound, the HOMO is expected to be localized primarily on the electron-rich chlorophenyl ring, while the LUMO may be distributed across the imidate functional group.
Table 1: Calculated Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.5 |
| ELUMO | -0.8 |
| HOMO-LUMO Gap (ΔE) | 5.7 |
Note: These are representative values for a molecule of this type.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to indicate different regions of electrostatic potential. Regions of negative potential (typically colored red to yellow) are electron-rich and are susceptible to electrophilic attack. These areas correspond to lone pairs of electrons on electronegative atoms like oxygen, nitrogen, and chlorine. Regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack, often found around hydrogen atoms bonded to electronegative atoms. Intermediate potential regions are colored green.
For this compound, the MEP map would likely show a region of high negative potential around the nitrogen and oxygen atoms of the imidate group and the chlorine atom on the phenyl ring. Positive potential would be expected around the hydrogen atoms of the ethyl group and the propanimidate backbone. This mapping helps to identify the sites most likely to be involved in hydrogen bonding and other non-covalent interactions.
The dipole moment of this compound is calculated from the optimized geometry and the electronic charge distribution. The presence of electronegative atoms (Cl, N, O) and the asymmetry of the molecule would result in a significant net dipole moment. The calculated dipole moment provides a quantitative measure of the molecule's polarity, which is crucial for understanding its behavior in solution and its potential for dipole-dipole interactions.
Table 2: Calculated Dipole Moment
| Component | Value (Debye) |
|---|---|
| µx | 1.5 |
| µy | -0.9 |
| µz | 0.3 |
| Total Dipole Moment (µ) | 1.77 |
Note: These are representative values for a molecule of this type.
Fukui Functions and Electrophilicity/Nucleophilicity Indices
Theoretical and computational chemistry provides powerful tools for understanding the reactivity of molecules. For this compound, Density Functional Theory (DFT) can be employed to calculate reactivity descriptors such as Fukui functions and electrophilicity/nucleophilicity indices. These descriptors help in identifying the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks.
Fukui Functions: The Fukui function, ƒ(r), is a local reactivity descriptor that indicates the change in electron density at a specific point in a molecule when an electron is added or removed. It helps in predicting the sites for nucleophilic and electrophilic attack. There are three main types of Fukui functions:
ƒ+(r): for nucleophilic attack (attack by a species that donates electrons).
ƒ-(r): for electrophilic attack (attack by a species that accepts electrons).
ƒ0(r): for radical attack.
For this compound, the imine nitrogen and the carbon atom of the C=N double bond are expected to be key reactive sites. A high value of ƒ+(r) on the imine carbon would indicate its susceptibility to nucleophilic attack, while a high value of ƒ-(r) on the nitrogen atom would suggest it as a likely site for electrophilic attack.
Illustrative Data Table for Fukui Functions of this compound (Hypothetical)
| Atom | ƒ+ | ƒ- | ƒ0 | Predicted Site for Nucleophilic Attack | Predicted Site for Electrophilic Attack |
| C (imine) | 0.15 | 0.02 | 0.08 | High | Low |
| N (imine) | 0.03 | 0.18 | 0.10 | Low | High |
| C (phenyl-Cl) | 0.08 | 0.05 | 0.06 | Moderate | Moderate |
| O (ethoxy) | 0.02 | 0.12 | 0.07 | Low | Moderate |
This table is a hypothetical representation of expected Fukui function values based on the general principles of chemical reactivity.
Electrophilicity and Nucleophilicity Indices: The global electrophilicity index (ω) provides a measure of the ability of a molecule to accept electrons, thus quantifying its electrophilic nature. It is calculated from the electronic chemical potential (μ) and chemical hardness (η). A higher value of ω indicates a stronger electrophile. Conversely, the nucleophilicity index (N) quantifies the electron-donating ability of a molecule.
For this compound, the presence of the electron-withdrawing chlorine atom on the phenyl ring is expected to increase its electrophilicity. Computational studies on various organic molecules have demonstrated the utility of these indices in rationalizing their reactivity in different chemical reactions.
Spectroscopic Property Prediction
Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, such as their infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra.
Computational Vibrational Spectroscopy (IR, Raman)
Theoretical calculations, typically using DFT methods, can predict the vibrational frequencies of a molecule. These calculated frequencies correspond to the absorption bands observed in experimental IR and Raman spectra. The predicted spectra can aid in the structural elucidation of newly synthesized compounds and in the assignment of experimental vibrational bands to specific molecular motions.
For this compound, key vibrational modes would include:
C=N stretching of the imidate group.
C-Cl stretching of the chlorophenyl group.
C-O stretching of the ethoxy group.
C-H stretching and bending modes of the aromatic and aliphatic parts.
Computational studies on related compounds, such as those containing pyrimidine or thiadiazole rings, have shown a good correlation between calculated and experimental vibrational frequencies. doi.org For instance, in a study on 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, DFT calculations helped in the precise assignment of the vibrational bands. doi.org
Illustrative Data Table for Predicted Vibrational Frequencies of this compound (Hypothetical)
| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |
| C=N Stretch | 1655 | 1650 |
| C-Cl Stretch | 780 | 775 |
| C-O Stretch | 1240 | 1235 |
| Aromatic C-H Stretch | 3050 | 3045 |
| Aliphatic C-H Stretch | 2980 | 2975 |
This table presents hypothetical data to illustrate the expected correlation between calculated and experimental vibrational frequencies.
NMR Chemical Shift Prediction
The prediction of NMR chemical shifts (¹H and ¹³C) is another powerful application of computational chemistry. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide accurate predictions of chemical shifts. These predictions are highly valuable for confirming the structure of a molecule by comparing the calculated spectrum with the experimental one.
For this compound, the chemical shifts of the protons and carbons in the ethyl group, the propyl chain, and the 4-chlorophenyl ring would be of particular interest. The electronegativity of the chlorine atom and the nitrogen and oxygen atoms of the imidate group will significantly influence the chemical shifts of nearby nuclei. The deshielding effect of the aromatic ring will also play a crucial role.
Computational frameworks that match predicted NMR patterns with experimental data have been developed for complex mixtures of chlorinated compounds, demonstrating the power of these predictive methods.
Illustrative Data Table for Predicted ¹H NMR Chemical Shifts of this compound (Hypothetical)
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| CH₃ (ethyl) | 1.25 | 1.22 |
| O-CH₂ (ethyl) | 4.10 | 4.08 |
| Ar-CH₂ (propyl) | 2.95 | 2.93 |
| N=C-CH₂ (propyl) | 2.60 | 2.58 |
| Aromatic H (ortho to Cl) | 7.30 | 7.28 |
| Aromatic H (meta to Cl) | 7.15 | 7.13 |
This table is a hypothetical representation of expected ¹H NMR chemical shifts.
Reaction Mechanism Simulations
Computational chemistry can be used to simulate chemical reactions, providing detailed insights into their mechanisms. This includes locating transition states, calculating energy barriers, and analyzing the reaction coordinate.
Transition State Localization and Energy Barrier Calculations
A common route for the synthesis of imidates like this compound is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol. Computational methods can be used to model this reaction, identifying the key intermediates and transition states.
The transition state is a high-energy structure that connects the reactants and products. Locating this structure and calculating its energy relative to the reactants gives the activation energy or energy barrier of the reaction. A lower energy barrier corresponds to a faster reaction rate. DFT calculations are frequently employed for these types of studies.
Reaction Coordinate Analysis
By mapping the energy of the system as it progresses from reactants to products, a reaction coordinate diagram can be constructed. This diagram provides a visual representation of the energy changes throughout the reaction, including the energies of reactants, intermediates, transition states, and products.
For the Pinner reaction leading to this compound, the reaction coordinate would trace the protonation of the nitrile, the nucleophilic attack of the alcohol, and subsequent proton transfers to form the final imidate salt. Computational studies of similar reactions, such as amide bond formation, have successfully elucidated the step-by-step mechanisms and the associated energetics.
Illustrative Data for a Pinner Reaction Step (Hypothetical)
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants (Nitrile + Alcohol + H⁺) | 0.0 |
| 2 | Transition State 1 (Alcohol attack) | +15.2 |
| 3 | Intermediate | -5.8 |
| 4 | Transition State 2 (Proton transfer) | +8.5 |
| 5 | Product (Imidate Salt) | -12.3 |
This table provides a hypothetical energy profile for key steps in the formation of an imidate via the Pinner reaction.
Applications in Advanced Synthetic Organic Chemistry
Building Blocks for Complex Molecular Architectures
The compound's utility as a foundational unit in constructing intricate molecular frameworks is a cornerstone of its application. Chemists leverage its inherent reactivity to forge new bonds and assemble complex structures.
The imidate functionality within Ethyl 3-(4-chlorophenyl)propanimidate makes it a key precursor for synthesizing a variety of nitrogen-containing heterocyclic compounds. nih.govcymitquimica.comcymitquimica.com Nitrogen heterocycles are of immense interest as they form the core of many pharmaceutical and biologically active molecules. nih.govnih.gov
The general reactivity of imidates allows them to undergo cyclization reactions with appropriate reagents to form rings. For instance, reactions involving the imidate nitrogen and carbon can lead to the formation of systems like imidazoles, pyrazoles, or thiadiazoles, depending on the reaction partner. While specific examples for this compound are not extensively documented, the synthesis of various heterocycles from precursors containing a 4-chlorophenyl group is well-established. For example, 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives have been synthesized from 4-chlorobenzoic acid, and pyrazole (B372694) derivatives have been formed from reactions involving ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate. nih.govresearchgate.net This highlights the role of the chlorophenyl moiety in the landscape of heterocyclic chemistry. apolloscientific.co.uk A novel benzimidazole (B57391) derivative, 2-(1-(4-chlorophenyl) ethyl)-1-(2-(diethylamino) ethyl)-1H-benzo[d]imidazol-5-amine, has also been synthesized, further demonstrating the incorporation of the 4-chlorophenyl ethyl group into complex heterocyclic systems. researchgate.net
Table 1: Examples of Heterocyclic Systems Derived from Chlorophenyl Precursors
| Precursor Fragment | Reagents/Conditions | Resulting Heterocycle | Reference |
|---|---|---|---|
| 4-chlorobenzoic acid | Hydrazine (B178648) hydrate (B1144303), CS₂, Acid | 5-(4-chlorophenyl)-1,3,4-thiadiazole | nih.gov |
| Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate | Phenylhydrazine hydrochloride | 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole | researchgate.net |
| 2-(4-chlorophenyl)propanamide derivative | PCl₅, cyclization | 2-(1-(4-chlorophenyl) ethyl)-benzimidazole | researchgate.net |
In multi-step synthesis, simple, well-defined molecules are sequentially reacted to build a complex target molecule. This compound fits the profile of a useful building block in such sequences. Its defined structure and predictable reactivity allow for its incorporation into a larger synthetic plan. Flow chemistry, which involves the continuous movement of reagents through reactors, represents a modern paradigm for multi-step synthesis, enabling the efficient creation of complex molecules from simpler starting materials. syrris.jp The utility of chlorophenyl-containing fragments is seen in the synthesis of complex structures like Dapagliflozin analogs, where a chlorophenyl group is a key part of the final molecule, assembled through a multi-step process. researchgate.net
Ligand and Catalyst Development
The nitrogen and oxygen atoms in the imidate group possess lone pairs of electrons, making them potential coordination sites for metal ions. This opens the door for the development of novel ligands and catalysts.
Transition metal catalysis is a powerful tool in organic synthesis, often relying on organic molecules (ligands) to tune the metal's reactivity and selectivity. nih.gov Imidate-containing molecules can act as ligands for transition metals like copper or palladium. beilstein-journals.org These metal complexes can then catalyze a wide range of chemical reactions, including cross-coupling and cyclization reactions. nih.govbeilstein-journals.org While specific research on ligands derived directly from this compound is sparse, the principle is demonstrated by the use of biimidazole-copper complexes in the synthesis of imidazo[1,2-a]pyridines, showcasing how nitrogen-containing heterocycles can serve as effective ligands. beilstein-journals.org The development of such catalysts is crucial for creating more efficient and environmentally friendly ("greener") chemical processes. beilstein-journals.org
Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. While the direct application of this compound as an organocatalyst is not documented in the reviewed literature, its derivatives could potentially be explored in this context. The development of new organocatalytic systems is an active area of research.
Materials Science Applications (Non-Polymerization)
The properties of organic molecules can be harnessed to create functional materials with specific optical, electronic, or physical properties. The rigid chlorophenyl group combined with the polar imidate functionality could impart useful characteristics for materials science. For example, compounds containing chlorophenyl groups are investigated for their potential in various functional materials. However, specific non-polymerization applications in materials science for this compound have not been detailed in the surveyed research.
Precursors for Functional Organic Materials
The development of novel functional organic materials, particularly those with tailored electronic and photophysical properties, often relies on the synthesis of complex heterocyclic scaffolds. This compound can be envisioned as a key starting material for the synthesis of functional pyrazolone (B3327878) derivatives, which have garnered interest for their potential applications in medicinal chemistry and materials science. unife.itbibliotekanauki.pl
A plausible synthetic pathway to these materials commences with the hydrolysis of this compound to its corresponding ester, ethyl 3-(4-chlorophenyl)propanoate. This transformation is a standard reaction for imidates, typically achieved under aqueous acidic or basic conditions. icm.edu.pl Following the formation of the ester, a Claisen condensation reaction can be employed. libretexts.orgmasterorganicchemistry.comlibretexts.orgyoutube.comyoutube.com This reaction, involving the self-condensation of two ester molecules in the presence of a strong base, would yield a β-keto ester. This β-keto ester is a critical intermediate, primed for cyclization.
The final step in the proposed synthesis involves the reaction of the β-keto ester with hydrazine or its derivatives. This condensation reaction is a well-established method for the formation of pyrazole and pyrazolone rings. mdpi.comrsc.orgbeilstein-journals.orgnih.gov The resulting 4-chlorophenyl-substituted pyrazolone derivatives are considered functional organic materials due to their specific electronic and photophysical properties, which can be fine-tuned by further chemical modifications. The presence of the chlorophenyl group, for instance, can influence the lipophilicity and electronic nature of the final molecule, potentially enhancing its performance in specific applications. bibliotekanauki.pl
Research into chlorophenyl-substituted pyrazolone derivatives has highlighted their notable photophysical and thermal characteristics. The data presented below, gathered from studies on analogous systems, illustrates the typical properties of such functional materials.
Table 1: Physicochemical and Photophysical Properties of a Representative 4-Chlorophenyl-Substituted Pyrazolone Derivative
| Property | Value | Reference |
|---|---|---|
| Melting Point (°C) | 213.6 | bibliotekanauki.pl |
| HOMO Energy (eV) | -6.12 | bibliotekanauki.pl |
| LUMO Energy (eV) | -1.98 | bibliotekanauki.pl |
| Energy Gap (eV) | 4.14 | bibliotekanauki.pl |
| Maximum Absorption (nm) | 350 | bibliotekanauki.pl |
Table 2: Thermal Stability of Functional Polymers Incorporating Imide Functionalities
| Polymer Type | TGA 5% Weight Loss (°C) | TGA 10% Weight Loss (°C) | Char Yield at 800°C (%) |
|---|---|---|---|
| Polyimide with pyridine (B92270) and pyrrolidine (B122466) groups | 527-543 | 552-580 | 67-71 |
| Triazine-based porous polyimide | ~450 (in air) | - | - |
Note: The data in this table is derived from studies on various functional polymers containing imide or related nitrogen-heterocyclic structures and is intended to be representative of the thermal stability that can be achieved in such materials.
Role in Supramolecular Assembly
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is crucial for the bottom-up fabrication of complex, functional architectures. This compound and its derivatives possess key structural features that enable their participation in supramolecular assembly. These interactions are primarily driven by hydrogen bonding and, significantly, halogen bonding.
Table 3: Common Non-Covalent Interactions in Supramolecular Assembly
| Interaction Type | Donor | Acceptor | Typical Bond Distance |
|---|---|---|---|
| Hydrogen Bond | N-H, O-H | N, O | 2.7 - 3.1 Å |
| Halogen Bond | C-Cl | N, O | ~3.0 - 3.5 Å |
Compound Names
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Ethyl 3-(4-chlorophenyl)propanoate |
| Hydrazine |
| Pyrazole |
| Pyrazolone |
Future Perspectives and Emerging Research Areas
Integration with Flow Chemistry and Automated Synthesis
The shift from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and greater scalability. patsnap.com The synthesis of Ethyl 3-(4-chlorophenyl)propanimidate is a prime candidate for adaptation to a flow chemistry paradigm.
A hypothetical flow synthesis could involve the reaction of 3-(4-chlorophenyl)propanenitrile (B1586319) with ethanol (B145695) in the presence of a solid-supported acid catalyst packed into a column. The reactants would be continuously pumped through the heated column, allowing for rapid conversion to the desired imidate with minimal workup. This approach would not only increase the efficiency of the synthesis but also allow for the safe handling of any potentially hazardous intermediates or reagents. patsnap.com
Automated synthesis platforms could be integrated with such a flow setup to rapidly screen a variety of reaction conditions, such as temperature, pressure, and catalyst type, to optimize the production of this compound. This high-throughput experimentation would accelerate the discovery of the most efficient synthetic route.
Hypothetical Flow Synthesis Parameters for this compound:
| Parameter | Value | Rationale |
| Reactants | 3-(4-chlorophenyl)propanenitrile, Ethanol | Common precursors for imidate synthesis. |
| Catalyst | Solid-supported sulfonic acid | Heterogeneous catalyst for easy separation. |
| Flow Rate | 0.5 - 2.0 mL/min | Allows for sufficient residence time in the reactor. |
| Temperature | 80 - 120 °C | To overcome the activation energy of the reaction. |
| Pressure | 5 - 10 bar | To maintain the solvent in the liquid phase at elevated temperatures. |
| Reactor Type | Packed-bed reactor | Provides a high surface area for the catalyst. |
Exploration of Novel Reactivity Patterns
Imidates are recognized as versatile intermediates in organic synthesis, capable of participating in a wide range of chemical transformations. rsc.org The unique structure of this compound, with its electron-withdrawing chlorophenyl group, could lead to novel reactivity patterns.
One area of exploration could be the intramolecular cyclization of this compound to form various heterocyclic scaffolds. Depending on the reaction conditions and the presence of other functional groups, it could be a precursor to substituted dihydropyrimidines or other nitrogen-containing heterocycles. researchgate.net
Furthermore, the imidate functionality could be exploited in multicomponent reactions. For instance, a reaction involving this compound, an isocyanide, and a carboxylic acid could potentially yield complex acylated amide structures in a single step, a transformation analogous to aryne-based multicomponent couplings. acs.org The development of such reactions would be highly valuable for generating molecular diversity from a single precursor.
Potential Novel Reactions of this compound:
| Reaction Type | Potential Products | Significance |
| Intramolecular Cyclization | Substituted dihydropyrimidines, oxazines | Access to valuable heterocyclic cores. rsc.org |
| [3+2] Cycloaddition | Triazole derivatives | Construction of five-membered heterocycles. researchgate.net |
| Radical-mediated Reactions | Aminated products | Formation of new C-N bonds. rsc.org |
| Multicomponent Reactions | Complex amides and esters | Rapid generation of molecular complexity. acs.org |
Development of Sustainable Synthetic Routes
The principles of green chemistry are increasingly guiding the development of new synthetic methods, aiming to reduce waste, minimize energy consumption, and use renewable resources. nih.govrsc.org The synthesis of this compound can be reimagined through a green chemistry lens.
A sustainable approach could involve the use of a mechanochemical activation instead of traditional solvent-based heating. Ball-milling the reactants, 3-(4-chlorophenyl)propanenitrile and a solid source of ethanol (e.g., adsorbed on silica), with a solid catalyst could lead to a solvent-free synthesis.
Another green strategy would be to explore biocatalytic routes. The use of enzymes, such as a nitrile hydratase followed by an alcohol O-acetyltransferase, could offer a highly selective and environmentally benign pathway to the target molecule, operating under mild aqueous conditions. nih.gov
The development of synthetic routes that utilize renewable starting materials would also be a significant advancement. While the chlorophenyl moiety is derived from petrochemical sources, future research could focus on bio-based alternatives for the propanoate portion of the molecule.
Comparison of Synthetic Routes for this compound:
| Synthetic Route | Key Features | Green Chemistry Principles Addressed |
| Traditional Pinner Reaction | Use of strong acids and anhydrous solvents. | - |
| Flow Chemistry | Improved safety, reduced waste, better control. patsnap.com | Prevention of accidents, Real-time analysis. |
| Mechanochemistry | Solvent-free, reduced energy consumption. | Use of safer solvents and auxiliaries. |
| Biocatalysis | Aqueous conditions, high selectivity, biodegradable catalyst. nih.gov | Use of renewable feedstocks, Catalysis. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
